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Compound of Interest

Compound Name:
(2-(2-Aminophenyl)thiazol-4-

yl)methanol

Cat. No.: B3029428 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of (2-(2-Aminophenyl)thiazol-4-
yl)methanol

Foreword: The Structural Imperative in Modern Drug
Discovery
In the landscape of pharmaceutical research and development, the unambiguous

characterization of novel chemical entities is not merely a procedural step but the very

foundation of scientific integrity and therapeutic potential. The molecule at the center of this

guide, (2-(2-Aminophenyl)thiazol-4-yl)methanol, represents a scaffold of significant interest.

It combines an aminophenyl moiety with a thiazole core, a heterocyclic system renowned for its

prevalence in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-

inflammatory agents.[1][2][3][4] The therapeutic promise of any such molecule is inextricably

linked to the precise arrangement of its atoms. Therefore, a multi-faceted spectroscopic

analysis is paramount to confirm its identity, purity, and structural integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a

logical and in-depth exploration of the molecule through the lens of four critical analytical

techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative is guided by

the principle of causality—explaining not just what to do, but why specific experimental choices

are made and how the resulting data coalesce into a definitive structural portrait. Each protocol
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is designed as a self-validating system, ensuring that the insights from one technique

corroborate and enrich the others, culminating in a characterization of the highest confidence.

The Subject Molecule: (2-(2-Aminophenyl)thiazol-4-
yl)methanol
Before delving into the analytical methodologies, it is essential to understand the subject's

fundamental properties. The molecule's structure is a confluence of a reactive aminophenyl

group, a versatile thiazole ring, and a primary alcohol, features that suggest potential for further

chemical modification and diverse biological interactions.

Molecular Properties
Property Value Source

Chemical Formula C₁₀H₁₀N₂OS [5]

Molecular Weight 206.26 g/mol [5]

CAS Number 658076-79-0 [5]

Appearance Typically a solid powder N/A

SMILES
C1=CC=C(C(=C1)C2=NC(=CS

2)CO)N
[5]

Annotated Molecular Structure
The following diagram illustrates the molecular structure with a numbering system that will be

used for spectral assignments, particularly in the NMR section.

Caption: Annotated structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation.

It provides an unparalleled, atom-by-atom view of the molecular framework. ¹H NMR maps the

proton environment, revealing neighboring relationships through spin-spin coupling, while ¹³C
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NMR details the carbon backbone. For a molecule like ours, with distinct aromatic and aliphatic

regions, NMR is indispensable for confirming the precise connectivity of the aminophenyl and

thiazole-methanol fragments.

Experimental Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve ~5-10 mg of sample

in ~0.6 mL of deuterated solvent
(e.g., DMSO-d₆)

Add internal standard (TMS)

Transfer to 5 mm NMR tube

Tune and shim magnet

Acquire ¹H Spectrum
(e.g., 400 MHz, 16 scans)

Acquire ¹³C Spectrum
(e.g., 100 MHz, 1024 scans)

Fourier Transform

Phase and baseline correction

Calibrate to TMS (0 ppm)

Integrate ¹H signals

Assign peaks to molecular structure

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.
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Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (2-(2-Aminophenyl)thiazol-4-yl)methanol in
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent

choice as it readily dissolves the compound and its residual solvent peak does not obscure

key signals. The exchangeable amine (-NH₂) and hydroxyl (-OH) protons are also clearly

visible in this solvent.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Standard

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16-

32 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (operating at 100

MHz for ¹³C). Due to the low natural abundance of the ¹³C isotope, a greater number of

scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure

all carbon signals appear as singlets.

Predicted ¹H and ¹³C NMR Spectral Data
Trustworthiness: The following assignments are based on established chemical shift principles

and data from analogous structures, such as 2-aminobenzyl alcohol and substituted thiazoles.

[1][6][7] The use of DMSO-d₆ as a solvent is critical for observing the labile N-H and O-H

protons.
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¹H NMR

Assignment

Predicted δ

(ppm)
Multiplicity Integration Notes

H5 (Thiazole) ~7.30 Singlet (s) 1H

The lone proton

on the thiazole

ring.

H3', H5' (Phenyl) ~6.60 - 6.80 Multiplet (m) 2H

Protons ortho

and para to the

amino group,

shifted upfield.

H4', H6' (Phenyl) ~7.00 - 7.20 Multiplet (m) 2H
Protons meta to

the amino group.

-NH₂ (Amine) ~5.00 Broad s 2H

Chemical shift is

concentration-

dependent.[6]

-OH (Alcohol) ~5.10 Triplet (t) 1H

Coupling to

adjacent -CH₂

protons.

-CH₂-

(Methylene)
~4.50 Doublet (d) 2H

Coupling to the

adjacent -OH

proton.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.rsc.org/suppdata/d3/gc/d3gc02563b/d3gc02563b1.pdf
https://www.rsc.org/suppdata/d3/gc/d3gc02563b/d3gc02563b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Assignment Predicted δ (ppm) Notes

C2 (Thiazole) ~165-170

Carbon between two

heteroatoms (N, S),

significantly deshielded.[1]

C4 (Thiazole) ~145-150
Substituted carbon of the

thiazole C=C bond.

C2' (Phenyl) ~148
Aromatic carbon bearing the

amino group.

C1' (Phenyl) ~120-125
Carbon attached to the

thiazole ring.

C4', C6' (Phenyl) ~128-130 Aromatic CH carbons.

C3', C5' (Phenyl) ~115-118
Aromatic CH carbons shielded

by the amino group.

C5 (Thiazole) ~112-115
Unsubstituted carbon of the

thiazole C=C bond.

C7 (-CH₂OH) ~60-62
Aliphatic carbon attached to an

oxygen atom.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying

the functional groups within a molecule. It works by measuring the absorption of infrared

radiation, which excites molecular vibrations (stretching, bending). For our target compound,

FT-IR is crucial for confirming the presence of the key N-H (amine), O-H (alcohol), C=N

(thiazole), and aromatic C=C bonds.

Protocol for FT-IR Spectroscopy
A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory,

which requires minimal sample preparation.
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Instrument Background: Record a background spectrum of the clean ATR crystal to subtract

atmospheric (CO₂, H₂O) and instrumental noise.

Sample Application: Place a small amount of the solid (2-(2-Aminophenyl)thiazol-4-
yl)methanol powder directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Predicted FT-IR Absorption Bands
Trustworthiness: The predicted frequencies are based on well-established correlation charts

and literature values for similar thiazole and aminophenyl compounds.[8][9][10] The

simultaneous presence of both a broad O-H and two sharp N-H stretches is a key diagnostic

feature.
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Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

O-H Stretch (Alcohol) 3400 - 3200 Strong, Broad

Characteristic of a

hydrogen-bonded

hydroxyl group.

N-H Stretch (Amine) 3450 - 3300
Medium, two sharp

bands

Asymmetric and

symmetric stretching

of the primary amine.

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Stretching of sp² C-H

bonds in the phenyl

and thiazole rings.

C=N / C=C Stretch 1620 - 1550 Strong to Medium

Overlapping

absorptions from the

thiazole and phenyl

rings.[1]

N-H Bend (Amine) 1650 - 1580 Medium
Scissoring vibration of

the -NH₂ group.

C-O Stretch (Alcohol) 1150 - 1050 Strong
Characteristic of a

primary alcohol.

Mass Spectrometry (MS): The Molecular Weight
Gatekeeper
Expertise & Experience: Mass spectrometry is the definitive technique for determining a

molecule's molecular weight. It provides the mass-to-charge ratio (m/z) of the molecule and its

fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula

with extreme accuracy, serving as a final confirmation of the elemental composition.

Protocol for Electrospray Ionization (ESI) MS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Ionization: Use positive ion mode, as the amine and thiazole nitrogen atoms are readily

protonated.

Data Acquisition: Scan a mass range that comfortably includes the expected molecular

weight (e.g., m/z 50-500).

Predicted Mass Spectrum Data
Trustworthiness: The primary goal is to observe the protonated molecular ion [M+H]⁺. The

predicted m/z value is calculated directly from the molecular formula C₁₀H₁₀N₂OS.[5]

Molecular Weight: 206.26

Expected [M+H]⁺ Ion: m/z 207.27

Plausible Fragmentation Pathway
The fragmentation pattern provides a "fingerprint" that can further validate the structure. The

bonds adjacent to the heteroatoms and functional groups are often the most likely to cleave.

Parent Ion [M+H]⁺
m/z = 207.27

Loss of H₂O (-18)
m/z = 189.27- H₂O

Loss of CH₂OH (-31)
m/z = 176.26

- •CH₂OH

Cleavage of
Aminophenyl group

m/z = 115 (Thiazole-CH₂OH) or
m/z = 93 (Aminophenyl)

Ring Cleavage

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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